2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with dimethyl but-2-ynedioate and 4-methoxyaniline in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Its properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl ring are likely to play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinyl and fluorophenyl derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
What sets 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid apart is its combination of a fluorophenyl group with a pyrrolidinyl ring and a benzoic acid moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c18-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPQIBLRPSZJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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